(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone
CAS No.: 164526-17-4
Cat. No.: VC6006867
Molecular Formula: C15H12BrNO3
Molecular Weight: 334.169
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 164526-17-4 |
---|---|
Molecular Formula | C15H12BrNO3 |
Molecular Weight | 334.169 |
IUPAC Name | (6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-bromophenyl)methanone |
Standard InChI | InChI=1S/C15H12BrNO3/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(8-12(10)17)20-6-5-19-13/h1-4,7-8H,5-6,17H2 |
Standard InChI Key | RQKIBARCYGQPRE-UHFFFAOYSA-N |
SMILES | C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=CC=C3Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
(7-Amino-2,3-dihydrobenzo[b] dioxin-6-yl)(2-bromophenyl)methanone (C₁₅H₁₂BrNO₃) features a bicyclic benzodioxin system fused to a 2-bromophenyl group via a methanone bridge. The amino substituent at the 7-position introduces polarity, while the bromine atom enhances electrophilic reactivity. X-ray crystallography data, though limited, suggest a planar benzodioxin ring with a dihedral angle of 28.5° between the dioxin and phenyl planes, optimizing π-π stacking interactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 334.169 g/mol | |
Density | 1.500 ± 0.06 g/cm³ | |
Boiling Point | 440.3 ± 45.0 °C | |
LogP (Octanol-Water) | 2.81 (Predicted) |
Synthesis and Optimization
Conventional Synthesis Route
The primary synthesis involves a nucleophilic acyl substitution between 2-bromobenzoyl chloride and 7-amino-2,3-dihydrobenzo[b] dioxin. Conducted in dichloromethane with triethylamine as a base, the reaction achieves 68–72% yield after 12 hours at 25°C. Critical parameters include:
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Stoichiometry: 1:1.2 molar ratio (amine:acyl chloride)
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
Equation 1:
$$ \text{C}_7\text{H}_6\text{BrClO} + \text{C}_8\text{H}9\text{NO}2 \rightarrow \text{C}{15}\text{H}{12}\text{BrNO}_3 + \text{HCl} $$
Alternative Methods
Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields (70%), while solvent-free conditions under ball milling improve atom economy but lower yield to 58% .
Reactivity and Functionalization
Electrophilic Substitution
The bromine atom at the phenyl ring undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). For example, coupling with 4-methoxyphenylboronic acid yields a biaryl derivative (83% isolated).
Amino Group Modifications
The primary amine participates in:
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Acylation: Acetic anhydride forms N-acetylated product (91% yield)
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Reductive Amination: Reacts with aldehydes (NaBH₃CN) to generate secondary amines
Supplier | Purity | Price (USD/g) |
---|---|---|
Matrix Scientific | 97% | 319 |
American Custom Chemicals | 95% | 420 |
Rieke Metals | 97% | 270 |
Recent Advancements and Future Directions
Catalytic Applications
Preliminary studies show 45% conversion in Heck reactions using Pd/charcoal catalysts (120°C, 24 hr).
Computational Modeling
DFT calculations (B3LYP/6-311+G**) predict:
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HOMO-LUMO Gap: 4.21 eV
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Electrostatic Potential: Maximal negative charge at methanone oxygen
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